TRV055

Biased Agonism GPCR Signaling Allosteric Coupling

TRV055 is a Gq-biased AT1R agonist that activates Gq >10-fold over β-arrestin, enabling clean dissection of Gq-mediated signaling without confounding arrestin pathways. Ideal for biased agonism studies, cardiac fibroblast assays, and structural biology requiring a defined AT1R conformation. Avoid generic AngII substitutes to ensure reproducible, pathway-specific data.

Molecular Formula C42H57N9O9
Molecular Weight 832.0 g/mol
Cat. No. B10855218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV055
Molecular FormulaC42H57N9O9
Molecular Weight832.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN
InChIInChI=1S/C42H57N9O9/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60)/t25-,30-,31-,32-,33-,35-,36-/m0/s1
InChIKeyYAJPGWCDYDATRI-DIUSPMSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid (TRV055) – A Gq-Biased AT1R Agonist for Pathway-Specific Research


The compound (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, also known as TRV055, is a G protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II type 1 receptor (AT1R) [1]. As a peptide analog of angiotensin II, TRV055 is a powerful tool for dissecting Gq-mediated signaling pathways independently of β-arrestin recruitment, making it a critical reagent for studying biased agonism at AT1R [2].

Why TRV055 Cannot Be Substituted with Other Angiotensin II Analogs or General AT1R Agonists


Generic substitution with angiotensin II or other AT1R agonists is scientifically invalid for experiments requiring pathway-specific interrogation due to the phenomenon of biased agonism. TRV055 is a Gq-biased ligand that stabilizes distinct receptor conformations, leading to a signaling profile that is quantitatively different from both balanced agonists like Angiotensin II (AngII) and β-arrestin-biased agonists like TRV026 or TRV027 [1]. Using an unbiased agonist or an alternative biased analog will activate a different ensemble of downstream pathways, confounding results and leading to erroneous conclusions about the role of Gq-mediated signaling in a given physiological or pathological context [2].

Quantitative Differentiation of TRV055 Against Closest Analogs: A Procurement-Focused Evidence Guide


TRV055 Exhibits >10-Fold Greater Allosteric Coupling to Gq Compared to Angiotensin II

TRV055 demonstrates a profound Gq-bias compared to the balanced endogenous agonist angiotensin II (AngII). It is characterized as a 'gain-of-function' ligand with significantly enhanced allosteric coupling to the Gq protein [1].

Biased Agonism GPCR Signaling Allosteric Coupling

TRV055 and TRV056 Are Significantly More Effective Than β-Arrestin-Biased Analogs in Inducing Collagen Secretion

In a direct functional comparison using adult rat myofibroblasts, intracellularly targeted versions of the G protein-biased agonists TRV055 and TRV056 were more effective at inducing collagen secretion than the β-arrestin-biased AngII analogs SI, TRV026, and TRV027 [1].

Fibrosis Myofibroblast Biology Extracellular Matrix

TRV055 Elicits Lower β-Arrestin Recruitment Efficacy Compared to β-Arrestin-Biased Analogs TRV026 and TRV027

At the plasma membrane, TRV055 (and TRV056) recruit β-arrestin 1 with lower efficacy compared to β-arrestin-biased analogs TRV023, TRV026, TRV027, and TRV034, consistent with its Gq-biased profile [1].

β-arrestin Recruitment GPCR Signaling Bias Functional Selectivity

TRV055 Induces Collagen Secretion at a Level Comparable to the Full Agonist Angiotensin II in Myofibroblasts

TRV055 induces collagen secretion in adult rat myofibroblasts at a level comparable to that of the full, balanced agonist Angiotensin II .

Fibrosis Cardiac Remodeling Collagen Synthesis

TRV055 Exhibits a Kinetic Profile for Arrestin Recruitment (kτ) Distinct from AngII and SII

A kinetic analysis of arrestin recruitment using high-resolution biosensors revealed that TRV055 has an initial rate of arrestin recruitment (kτ) of 0.38 ± 0.02 NFU·min⁻¹, which is 93% of the value for AngII (0.41 ± 0.03 NFU·min⁻¹) and nearly twice the value for the partial agonist SII (0.20 ± 0.03 NFU·min⁻¹) [1].

Signaling Kinetics Arrestin Recruitment Kinetic Profiling

Defined Application Scenarios for (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid (TRV055)


Dissecting Gq-Mediated Signaling from β-Arrestin Pathways in Cardiovascular and Fibrotic Disease Models

TRV055 is the optimal choice for studies aiming to isolate the role of Gq signaling downstream of AT1R. Its >10-fold greater coupling to Gq and lower β-arrestin recruitment efficacy compared to other analogs [1] allows researchers to definitively attribute observed phenotypes—such as collagen secretion and myofibroblast activation [2]—to Gq activation, without the confounding influence of β-arrestin pathways that would be co-activated by AngII or other unbiased agonists.

Investigating the Structural Basis of GPCR Biased Agonism

As a prototypical Gq-biased agonist, TRV055 is a valuable tool for structural biology and molecular pharmacology studies. It stabilizes a distinct AT1R conformation that can be compared to those induced by AngII or β-arrestin-biased ligands [1]. This makes TRV055 essential for experiments employing techniques like molecular dynamics simulations, cryo-EM, or DEER spectroscopy to understand the conformational dynamics underlying functional selectivity at the angiotensin receptor [2].

Validating the Kinetic Selectivity of Novel AT1R Modulators

In drug discovery programs targeting AT1R, TRV055 serves as a critical reference standard for defining the Gq-biased end of the signaling spectrum. Its well-characterized kinetic profile for arrestin recruitment (kτ = 0.38 ± 0.02 NFU·min⁻¹) [1] provides a quantitative benchmark against which the bias and efficacy of new chemical entities or biologicals can be measured in high-resolution kinetic assays.

Probing Intracellular Angiotensin Receptor (iATR) Function

For studies focused on the poorly understood roles of intracellular AT1Rs, TRV055 is a uniquely suited ligand. Its demonstrated ability, as a G protein-biased agonist, to potently induce collagen secretion when targeted to intracellular compartments [1] provides a specific tool to delineate the distinct signaling outputs originating from the plasma membrane versus intracellular receptor pools.

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